molecular formula C16H20F2N2O3 B6637572 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone

Katalognummer B6637572
Molekulargewicht: 326.34 g/mol
InChI-Schlüssel: XRSXNGILCLHESL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

DFP-10825 acts as an inhibitor of several enzymes, including phosphodiesterases and phosphatases, by binding to their active sites and preventing their activity. The compound also inhibits the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting these enzymes and pathways, DFP-10825 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to induce cell death in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. DFP-10825 has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments, including its specificity and potency, favorable pharmacokinetic profile, and low toxicity. However, the compound is relatively expensive and may not be readily available in some labs. In addition, further studies are needed to fully understand the pharmacological effects of DFP-10825 and its potential side effects.

Zukünftige Richtungen

DFP-10825 has several potential future directions, including further development as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. The compound could also be used as a tool for studying the role of specific enzymes and signaling pathways in disease pathogenesis. Additionally, further studies are needed to optimize the synthesis method of DFP-10825 and to identify potential analogs with improved pharmacological properties.
Conclusion
DFP-10825 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DFP-10825 as a therapeutic agent and to optimize its use in lab experiments.

Synthesemethoden

DFP-10825 is synthesized through a multistep process that involves the reaction of 2,5-difluorophenylacetonitrile with morpholine and subsequent reactions with other reagents. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are implicated in these diseases. The specificity and potency of DFP-10825 make it a promising candidate for further development as a therapeutic agent.

Eigenschaften

IUPAC Name

1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c17-11-1-2-14(18)13(7-11)15-8-12(21)9-20(15)16(22)10-19-3-5-23-6-4-19/h1-2,7,12,15,21H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSXNGILCLHESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2CC(CC2C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.